2-Chloro-4-methyl-3,4'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-4-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-7-14-11(12)10(8)9-3-5-13-6-4-9/h2-7H,1H3 |
InChI Key |
QLZIJKXVZJZRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
The Enigmatic Compound: 2 Chloro 4 Methyl 3,4 Bipyridine
Strategies for Carbon-Carbon Bond Formation in Bipyridine Linkages
The construction of the pivotal C-C bond linking the two pyridine (B92270) rings can be achieved through several powerful catalytic methods. These reactions offer a flexible approach to a wide array of substituted bipyridine structures. mdpi.com
Transition metal-catalyzed cross-coupling reactions are cornerstones in the synthesis of biaryl compounds, including bipyridines. mdpi-res.com These methods, such as those developed by Suzuki, Negishi, and Stille, provide reliable pathways for creating C(sp²)–C(sp²) bonds. mdpi.compreprints.org The primary challenge in these syntheses is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its activity. mdpi.compreprints.org Therefore, careful design of the catalytic system is essential for a successful coupling. preprints.org
The Suzuki-Miyaura coupling is a highly favored method for bipyridine synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the required boronic acid reagents. nih.gov The reaction typically involves the coupling of a pyridyl halide with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.com
To synthesize this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a 2-chloro-4-methyl-3-halopyridine with 4-pyridinylboronic acid, or alternatively, 2-chloro-4-methyl-3-pyridinylboronic acid with a 4-halopyridine. The necessary starting materials, such as 2-chloro-4-methylpyridine (B103993), are synthesized from precursors like 2-amino-4-picoline. alkalimetals.comgoogle.comguidechem.com Pyridinylboronic acids are commonly prepared through halogen-metal exchange of the corresponding halopyridine, followed by borylation. arkat-usa.orgchemicalbook.com
Various palladium catalysts have been employed, with Pd(PPh₃)₄ being a classic choice, although it often requires higher catalyst loadings. mdpi.com More advanced catalytic systems utilize bulky, electron-rich phosphine (B1218219) ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which exhibit exceptional activity, enabling reactions at low catalyst levels and even at room temperature for aryl chlorides. acs.org The choice of base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvent is also critical for optimizing reaction yield and efficiency. mdpi.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Bipyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand | Base | Solvent | Yield | Reference |
| Pyridyl Halide | Pyridylboronic Acid | Pd(PPh₃)₄ (>10) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 50-65% | mdpi.com |
| 3-Pyridineboronic pinacol (B44631) ester | Pyridyl Halide | Cyclopalladated ferrocenylimine | - | CsF | Dioxane | High | mdpi.com |
| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ (0.05) | SPhos | K₃PO₄ | Toluene/H₂O | >95% | nih.gov |
| 2-Halogenopyridine | Arylboronic Acid | Pd(OAc)₂ | - | K₂CO₃ | iPrOH/H₂O | 52-99% | rsc.org |
The Negishi cross-coupling reaction provides a powerful alternative for constructing bipyridines by reacting a pyridylzinc halide with a pyridyl halide, catalyzed by a palladium or nickel complex. wikipedia.org This method is particularly valuable for synthesizing unsymmetrical 2,2'-bipyridines and other challenging pyridine-containing biaryls. researchgate.netorgsyn.org
The synthesis of this compound via Negishi coupling could proceed by reacting a (2-chloro-4-methyl-3-pyridyl)zinc halide with a 4-halopyridine. The required organozinc reagents are typically prepared through transmetalation from an organolithium intermediate or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org
Catalyst systems often employ palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or combinations of a palladium source like Pd₂(dba)₃ and a specialized ligand such as XPhos. mdpi.comresearchgate.net These catalysts are effective for coupling a wide variety of substrates, tolerating numerous functional groups. researchgate.net The Negishi reaction is noted for its high yields and mild conditions, making it a robust tool in complex organic synthesis. orgsyn.org
Stille coupling is another key transition metal-catalyzed reaction used for bipyridine synthesis, involving the reaction of an organotin compound (pyridylstannane) with a pyridyl halide. mdpi.compreprints.org This method is known for its high reactivity, sometimes succeeding where Suzuki couplings may not. preprints.org
For a target like this compound, a Stille coupling could involve reacting a (2-chloro-4-methyl-3-pyridyl)stannane with a 4-halopyridine, or 2-chloro-3-halo-4-methylpyridine with a 4-pyridylstannane. The reaction is typically catalyzed by palladium complexes such as PdCl₂(PPh₃)₂. mdpi.com The Stille reaction has been successfully used to prepare a variety of functionalized 2,2'-bipyridines and terpyridines on a multigram scale. acs.org A significant drawback of this method, however, is the high toxicity of the organotin reagents used as starting materials, which necessitates careful handling and purification procedures. mdpi.compreprints.org
A more modern and atom-economical approach to bipyridine synthesis is the direct C-H arylation of pyridine N-oxides. acs.orgacs.org This method avoids the pre-functionalization step of preparing organometallic or organoboron compounds by directly coupling a pyridine N-oxide with a halopyridine. acs.orgnih.gov The reaction is typically catalyzed by palladium, and the resulting bipyridine N-oxide is subsequently deoxygenated to yield the final product. acs.org
This strategy is particularly effective for preparing substituted 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.org Research has shown that pyridine N-oxides with electron-withdrawing substituents tend to be more reactive and give higher yields in this transformation. acs.orgacs.org The proposed mechanism often involves a concerted metalation-deprotonation (CMD) step for the C-H activation. acs.orgacs.org The use of readily available pyridine N-oxides and halopyridines makes this an efficient and versatile route to complex bipyridines. acs.org Copper catalysts have also been explored for this transformation, offering a more economical option. rsc.orgbeilstein-journals.org
Table 2: Comparison of Cross-Coupling Methodologies for Bipyridine Synthesis
| Methodology | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Mild conditions, high functional group tolerance, stable and non-toxic reagents, commercially available starting materials. nih.gov | Can be sensitive to reaction conditions; some boronic acids are unstable. acs.org | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Negishi | Organozinc | High reactivity and yields, good functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.orgorgsyn.org | Organozinc reagents are moisture-sensitive and often prepared in situ. orgsyn.org | Pd(PPh₃)₄, Ni(acac)₂ |
| Stille | Organotin (Stannanes) | Highly reactive, useful when other methods fail, tolerant of many functional groups. preprints.org | High toxicity of organotin reagents and byproducts. mdpi.compreprints.org | PdCl₂(PPh₃)₂ |
| Direct C-H Arylation | Pyridine N-Oxide (as substrate) | Atom-economical (avoids pre-functionalization), uses readily available starting materials. acs.orgnih.gov | Often requires an extra deoxygenation step; substrate scope can be limited by electronics. acs.org | Pd(OAc)₂, Cu(OAc)₂ |
Homocoupling reactions are efficient methods for producing symmetrical bipyridines. While not directly applicable to the synthesis of the unsymmetrical this compound, these strategies are fundamental for preparing analogous symmetrical derivatives, which are important building blocks in their own right. mdpi.comelsevierpure.com
Classic methods include the Wurtz coupling, which uses sodium metal to dimerize halopyridines, and the Ullmann coupling, which traditionally employs stoichiometric amounts of copper at high temperatures. mdpi.compreprints.org While effective, these older methods often suffer from harsh conditions and limited substrate scope. mdpi.com
More recent developments have focused on transition-metal-catalyzed homocoupling reactions, which offer milder conditions and greater efficiency. mdpi.com This includes the homocoupling of Grignard reagents or halopyridines using palladium or nickel catalysts. preprints.orgelsevierpure.com For instance, symmetrical 4,4'-dimethyl-2,2'-bipyridine (B75555) can be synthesized via the homocoupling of 2-bromo-4-methylpyridine. elsevierpure.com Electrochemical methods catalyzed by nickel complexes have also emerged as a simple and efficient route for the dimerization of 2-bromopyridines to form 2,2'-bipyridines with high yields. nih.gov Furthermore, palladium-catalyzed dehydrogenative dimerization of unfunctionalized pyridines offers a direct route to 2,2'-bipyridyls, regioselectively forming the C-C bond at the C2-positions. nih.gov
Dimerization and Homocoupling Strategies
Reductive Dimerization Procedures (e.g., Wurtz Coupling, Ullmann Coupling)
Reductive dimerization reactions, such as the Wurtz and Ullmann couplings, are historically significant in the synthesis of biaryl compounds. The Wurtz coupling involves the reaction of two aryl halides with sodium metal, while the Ullmann coupling typically employs copper to facilitate the dimerization of aryl halides. Current time information in Bangalore, IN.
These methods, however, are generally not suitable for the synthesis of unsymmetrical bipyridines like this compound. A statistical mixture of products would be expected when two different halopyridines are used, leading to the desired unsymmetrical bipyridine along with two symmetrical homocoupled byproducts. This necessitates a challenging purification process and results in a low yield of the target compound. For instance, reacting a 3-halo-2-chloro-4-methylpyridine with a 4-halopyridine under these conditions would produce not only this compound but also the symmetrical 2,2'-dichloro-4,4'-dimethyl-3,3'-bipyridine and 4,4'-bipyridine (B149096), significantly diminishing the synthetic utility of this approach for this specific target.
Transition-Metal-Free Synthetic Routes to Bipyridines
In recent years, there has been growing interest in the development of transition-metal-free methods for the arylation of heterocycles. nih.gov These methods often proceed via radical or aryne intermediates. For instance, the direct arylation of pyridines with phenylhydrazine (B124118) hydrochloride has been reported to occur at room temperature without a metal catalyst. nih.gov
While these methods offer an attractive alternative to traditional cross-coupling reactions by avoiding the use of often expensive and toxic heavy metals, their application to the specific synthesis of this compound is not well-established. Achieving the required regioselectivity for the formation of the 3,4'-linkage between the two pyridine rings can be challenging. These reactions often provide a mixture of isomers, and the substrate scope may be limited. Consequently, for a targeted synthesis of a single isomer like this compound, transition-metal-catalyzed methods currently offer a more reliable and selective approach.
Precursor Chemistry and Functional Group Transformations
The successful synthesis of this compound via cross-coupling methodologies relies on the availability of suitably functionalized pyridine precursors.
Derivatization from Halogenated Pyridine Building Blocks
The most logical approach for the synthesis of this compound via a Suzuki-Miyaura coupling would involve the reaction of a halogenated 2-chloro-4-methylpyridine with 4-pyridylboronic acid, or the coupling of 3-bromo-2-chloro-4-methylpyridine (B1436628) with a suitable pyridine-4-yl organometallic reagent.
The synthesis of the key precursor, 2-chloro-4-methylpyridine, can be achieved from commercially available starting materials. One common route involves the diazotization of 2-amino-4-methylpyridine (B118599) followed by a Sandmeyer-type reaction with a chloride source. An alternative approach starts from 2,3-lutidine (B1584814) (2,3-dimethylpyridine), which can be N-oxidized and subsequently chlorinated to introduce the chloro group at the 2-position. acs.org
To facilitate a selective cross-coupling at the 3-position, a dihalogenated precursor such as 2-chloro-3-bromo-4-methylpyridine would be highly advantageous. The synthesis of such a compound could potentially be achieved through the halogenation of 2-chloro-4-methylpyridine or from a suitably substituted aminopyridine precursor. For example, 2-chloro-4-bromopyridine can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer reaction. chemicalbook.com A similar strategy could be envisioned for the synthesis of 2-chloro-3-bromo-4-methylpyridine.
Introduction and Manipulation of Methyl Substituents
The 4-methyl group in the target molecule originates from the choice of the starting material. As mentioned, 2-amino-4-methylpyridine or 2,3-lutidine are common precursors. The methyl group is generally stable under the conditions of halogenation and cross-coupling reactions.
In some synthetic strategies, the methyl group could be introduced at a later stage. For instance, a chloropyridine derivative could be subjected to a cross-coupling reaction with an organometallic reagent bearing a methyl group. However, for the synthesis of this compound, incorporating the methyl group from the outset is a more convergent and efficient strategy.
Optimization of Reaction Conditions for Yield and Selectivity
The yield and selectivity of the Suzuki-Miyaura coupling for the synthesis of unsymmetrical bipyridines are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of palladium catalyst, ligand, base, and solvent.
A hypothetical optimization study for the coupling of 3-bromo-2-chloro-4-methylpyridine with 4-pyridylboronic acid is presented in the table below. The goal would be to maximize the yield of the desired product while minimizing side reactions such as homocoupling of the boronic acid and dehalogenation of the starting material.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | Toluene/H₂O | 100 | 55 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 92 |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 88 |
This is a representative table based on typical optimization studies for similar reactions and not based on experimental data for this specific reaction.
From this hypothetical data, the combination of a sophisticated phosphine ligand like SPhos with a strong base such as potassium phosphate in a non-aqueous solvent like toluene at elevated temperatures appears to be the most effective for this type of transformation. nih.gov The choice of ligand is critical in promoting the reductive elimination step and preventing catalyst deactivation, which can be a significant issue in the synthesis of electron-deficient bipyridines.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons in 2-Chloro-4-methyl-3,4'-bipyridine. A hypothetical spectrum would be expected to show signals corresponding to the protons on both pyridine (B92270) rings and the methyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent protons, helping to confirm the substitution pattern on the bipyridine framework. For instance, the methyl group protons would likely appear as a singlet in the upfield region of the spectrum. google.comchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the total number of carbon atoms and provide insight into their hybridization (sp², sp³) and electronic environment. The carbons bonded to electronegative atoms like chlorine and nitrogen would be expected to appear at lower field (higher ppm values). google.com The expected chemical shifts would fall within typical ranges for aromatic and methyl carbons. wpmucdn.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule breaks apart in a predictable manner upon ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not suitable for GC-MS due to low volatility or thermal instability, LC-MS is an alternative. Liquid chromatography separates the compound from a mixture, and the eluent is then introduced into the mass spectrometer. This technique would similarly provide crucial data on the molecular weight and purity of this compound.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyridine rings and n → π* transitions involving the nitrogen lone pairs.
Studies on substituted bipyridines and their metal complexes indicate that the absorption maxima (λmax) are sensitive to the nature and position of substituents, as well as the solvent polarity. For instance, quaternized 4,4'-bipyridine (B149096) derivatives exhibit solvent-dependent color changes. nih.gov The introduction of a chloro and a methyl group, along with the 3,4'-linkage, will influence the electronic structure and thus the absorption spectrum. The spectrum of a nickel(II) bipyridine complex shows absorption bands that are assigned to metal-to-ligand charge transfer. researchgate.net
The UV-Vis spectrum of this compound in a non-polar solvent would likely show:
π → π transitions:* Intense absorption bands at shorter wavelengths, likely below 300 nm.
n → π transitions:* Weaker absorption bands at longer wavelengths, potentially in the 300-350 nm range.
The expected UV-Vis absorption data is summarized in the table below.
| Electronic Transition | Expected λmax (nm) |
| π → π | < 300 |
| n → π | 300 - 350 |
X-ray Diffraction Analysis for Crystalline Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, analysis of related structures provides insight into its likely solid-state conformation.
Studies on substituted bipyridines and bipyrazoles reveal important structural features. For example, the crystal structure of a substituted 3-4'-bipyrazole derivative was found to crystallize in a triclinic system with the space group P-1. mdpi.comresearchgate.net In other substituted 2,2'-bipyridines, the planarity of the bipyridine core and the dihedral angle between the rings are influenced by the nature of the substituents. nih.gov Steric hindrance between substituents can lead to a significant twist between the pyridine rings. nih.gov
For this compound, one would expect the crystal packing to be influenced by intermolecular interactions such as π-π stacking of the pyridine rings and potential weak hydrogen bonds involving the methyl group. The dihedral angle between the two pyridine rings will be a key structural parameter, determined by the balance of electronic conjugation and steric effects.
A table summarizing the anticipated crystal data parameters, based on analogous structures, is provided below.
| Crystal System | Space Group | Key Structural Features |
| Monoclinic or Triclinic | e.g., P2₁/c or P-1 | Dihedral angle between pyridine rings, π-π stacking interactions |
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for purity assessment and analysis.
A typical RP-HPLC method for the analysis of this compound might involve the following conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at a wavelength corresponding to an absorption maximum (e.g., 254 nm or 280 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method would allow for the separation of the target compound from starting materials, byproducts, and other impurities, enabling accurate purity determination.
Coordination Chemistry and Ligand Applications of 2 Chloro 4 Methyl 3,4 Bipyridine
Ligand Design Principles for Substituted Bipyridine Scaffolds
The design of substituted bipyridine scaffolds is a cornerstone of modern coordination chemistry, providing a versatile platform for tuning the properties of metal complexes. The strategic placement of various functional groups on the bipyridine framework allows for precise control over the electronic and steric characteristics of the resulting coordination compounds. This, in turn, influences their reactivity, photophysical behavior, and electrochemical properties. The parent 2,2'-bipyridine (B1663995) ligand is a well-established chelating agent, but its utility can be significantly expanded through substitution.
In the case of 2-Chloro-4-methyl-3,4'-bipyridine, the introduction of a chloro group at the 2-position and a methyl group at the 4-position exemplifies the principles of ligand design. The chloro group, being electron-withdrawing, lowers the energy of the ligand's π* orbitals. This modification can lead to a blue shift in the absorption and emission spectra of its metal complexes when compared to those derived from unsubstituted bipyridine. Conversely, the methyl group at the 4-position acts as an electron-donating group, which can partially offset the electronic influence of the chloro substituent.
Beyond these electronic effects, steric considerations are also paramount. The size and position of the substituents can dictate the geometry of the metal complex, influencing bond angles and lengths within the coordination sphere. This can have profound implications for the stability and catalytic activity of the complex. Therefore, the design of ligands like this compound involves a delicate balance of these electronic and steric factors to achieve desired functionalities for applications ranging from catalysis to molecular materials.
Complexation with Transition Metal Ions
Chelation Behavior and Coordination Modes (e.g., Bidentate Chelation)
Similar to the parent bipyridine, this compound typically functions as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atoms of its two pyridine (B92270) rings. This chelation forms a thermodynamically stable five-membered ring with the metal center. The precise coordination mode can be influenced by factors such as the nature of the transition metal ion, the solvent environment, and the presence of other ancillary ligands in the coordination sphere. While bidentate chelation is the predominant and most energetically favorable mode of interaction for a single molecule of this compound with a single metal ion, other coordination modes, such as monodentate or bridging, are also possible under specific conditions.
Stereochemical Aspects of Metal-Ligand Coordination
The coordination of substituted bipyridine ligands to a metal center can result in the formation of stereoisomers. For instance, when three bidentate ligands like this compound coordinate to an octahedral metal center, a racemic mixture of two non-superimposable mirror-image enantiomers, designated as Δ (delta) and Λ (lambda), can be formed. These enantiomers arise from the helical arrangement of the ligands around the metal ion.
The substituents on the bipyridine rings can play a crucial role in the stereochemical outcome of the coordination process. The steric bulk introduced by the chloro and methyl groups in this compound can create steric hindrance that may favor the formation of one enantiomer over the other, a phenomenon known as diastereoselectivity. This is particularly relevant in the context of asymmetric catalysis or when chiral auxiliaries are employed during the synthesis.
Thermodynamics and Kinetics of Complex Formation
The thermodynamic stability and the kinetics of formation of metal complexes with this compound are intrinsically linked to the electronic and steric properties of the ligand. The formation constant, a measure of the stability of the complex, is dependent on the strength of the metal-ligand bonds. The electron-withdrawing nature of the chloro group can influence the basicity of the nitrogen atoms, thereby affecting the ligand's binding affinity for the metal ion.
The kinetics of complex formation, which describes the rate at which the complex is formed, can also be modulated by the substituents. Steric hindrance from the chloro and methyl groups may slow down the rate of ligand exchange reactions. A thorough understanding of these thermodynamic and kinetic parameters is essential for predicting the stability and reactivity of the coordination compounds and for designing complexes with tailored properties for specific applications.
Photophysical Properties of Metal-Bipyridine Complexes
Metal-bipyridine complexes are renowned for their rich photophysical properties, which are often governed by metal-to-ligand charge transfer (MLCT) transitions. These transitions involve the photoinduced excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT transitions, and consequently the color and luminescence of the complexes, can be systematically tuned by modifying the bipyridine ligand.
For complexes incorporating this compound, the electron-withdrawing chloro group is anticipated to lower the energy of the ligand's π* orbitals. This would result in an increase in the energy of the MLCT transition, leading to a blue shift in both the absorption and emission spectra when compared to complexes with unsubstituted bipyridine. The electron-donating methyl group would exert a counteracting, though typically less pronounced, effect. The interplay between these substituents provides a powerful tool for the rational design of metal complexes with specific photophysical properties for applications in areas such as light-emitting devices and photodynamic therapy.
Electrochemical Behavior of Coordination Compounds
The electrochemical behavior of metal-bipyridine complexes is a critical aspect of their characterization, particularly for their application in electrocatalysis, sensors, and molecular electronics. The redox potentials of these complexes, which reflect the energy levels of their frontier molecular orbitals, can be systematically altered by the substituents on the bipyridine ligands.
In complexes of this compound, the presence of the electron-withdrawing chloro group is expected to make the ligand more difficult to reduce. This would manifest as a cathodic shift (to more positive potentials) of the ligand-based reduction potentials in comparison to complexes of unsubstituted bipyridine. Conversely, the metal-centered oxidation potentials may also be influenced, as the electronic properties of the ligand modulate the electron density at the metal center. The study of the electrochemical behavior of these complexes provides invaluable insights into their electronic structure and their potential utility in redox-active systems.
Integration into Supramolecular Architectures and Functional Materials4.6. Catalytic Applications of Metal-Bipyridine Complexes in Organic Transformations
Without dedicated studies on this compound, any attempt to detail its properties in these areas would be speculative and not based on established scientific evidence.
Reactivity and Mechanistic Studies of 2 Chloro 4 Methyl 3,4 Bipyridine
Electrophilic and Nucleophilic Substitution Reactions on the Pyyridine Rings
The pyridine (B92270) ring is inherently electron-deficient, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The presence of a chlorine atom further deactivates the first pyridine ring towards electrophiles while activating it for nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a prominent reaction for 2-chloropyridines. youtube.com The chlorine atom at the C2 position of 2-Chloro-4-methyl-3,4'-bipyridine is activated towards displacement by nucleophiles. This activation is enhanced by the electron-withdrawing nature of the ring nitrogen. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is key to the reaction's feasibility. Coordination to a metal center, such as Ru(II), can further enhance the susceptibility of coordinated chlorobipyridines to nucleophilic displacement by increasing the positive charge of the complex. researchgate.net
Common nucleophiles that can displace the C2-chloro group include alkoxides, amines, and thiols. The reaction typically requires heat and sometimes a base to facilitate the removal of HCl.
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine rings is significantly more challenging due to their electron-deficient character. Reactions such as nitration or halogenation require harsh conditions and often result in low yields. The 4'-pyridine ring, being unsubstituted, is slightly more susceptible to electrophilic attack than the substituted ring. However, the nitrogen atom is the most basic site and will typically react with electrophiles first, forming a pyridinium (B92312) salt which further deactivates the ring system towards electrophilic attack.
Reactivity of the Chloro and Methyl Substituents
The chloro and methyl groups are the primary sites for the functionalization and derivatization of the molecule.
Reactivity of the Chloro Substituent: The C2-chloro group is the most reactive site for nucleophilic substitution, as detailed above. youtube.com It is a good leaving group in SNAr reactions. Furthermore, the chloro group enables various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. For instance, a related compound, 2-chloro-4-methylpyridine (B103993), readily undergoes Suzuki coupling with arylboronic acids to form new C-C bonds. sigmaaldrich.com This provides a powerful method for synthesizing more complex bipyridine derivatives.
Reactivity of the Methyl Substituent: The methyl group at the C4 position can undergo several types of reactions:
Oxidation: The methyl group can be oxidized to a carboxylic acid, hydroxymethyl, or formyl group using strong oxidizing agents.
Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can introduce halogen atoms to the methyl group, forming halomethylpyridines. For example, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be converted to 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org
Deprotonation: The methyl group's protons are weakly acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form a carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds), allowing for chain extension and functionalization. orgsyn.org
The table below summarizes typical reactions of the chloro and methyl substituents.
| Substituent | Reaction Type | Reagents and Conditions | Product Type |
| Chloro | Nucleophilic Substitution (SNAr) | NaOMe, MeOH, Δ | 2-Methoxy derivative |
| Suzuki Coupling | ArB(OH)₂, Pd catalyst, Base | 2-Aryl derivative | |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 2-Amino derivative | |
| Methyl | Radical Halogenation | NCS, AIBN, CCl₄, Δ | 4-(Chloromethyl) derivative |
| Oxidation | KMnO₄, H₂O, Δ | 4-Carboxy derivative | |
| Deprotonation/Alkylation | 1. LDA, THF, -78 °C; 2. RX | 4-Alkyl derivative |
Exploration of Radical Pathways and Electron Transfer Mechanisms
Bipyridine moieties are well-known for their ability to participate in electron transfer processes and stabilize radical species.
Electron Transfer and Radical Ion Formation: The bipyridine unit can accept electrons to form radical anions. This property is famously exploited in the herbicide Paraquat (methyl viologen), a 4,4'-bipyridine (B149096) derivative, which undergoes redox cycling to produce reactive oxygen species. wikipedia.org Similarly, this compound can be reduced, typically electrochemically or with strong reducing agents, to its radical anion. The stability of this radical is conferred by the delocalization of the unpaired electron over both pyridine rings. Such electron transfer reactions are fundamental in the redox chemistry of bipyridine-metal complexes. nih.govrsc.org
Radical Reactions: The compound can participate in radical chain reactions. utexas.edu
Initiation: Radicals can be generated by the homolytic cleavage of bonds, often initiated by heat or light. lumenlearning.com For instance, an initiator like AIBN can start a chain process. libretexts.org
Propagation: A radical can react with the molecule to generate a new radical. For example, a tributyltin radical can abstract the chlorine atom to form a pyridyl radical. This pyridyl radical can then abstract a hydrogen atom from a donor like tributyltin hydride to complete the dehalogenation and regenerate the tin radical. libretexts.org
Termination: The reaction ceases when two radical species combine.
These pathways are crucial for reactions like radical-mediated dehalogenation or polymerization.
Regioselectivity and Stereocontrol in Chemical Transformations
Regioselectivity, the control of which position on the molecule reacts, is a critical aspect of synthesizing specific derivatives of this compound.
The reactivity of the different positions on the pyridine rings is governed by the electronic and steric effects of the existing substituents.
Nucleophilic Attack: In SNAr reactions, the attack is highly regioselective for the C2 position due to the presence of the chloro leaving group.
Electrophilic Attack: Should electrophilic substitution be forced, the directing effects are more complex. The first pyridine ring is strongly deactivated. On the 4'-pyridyl ring, electrophilic attack is most likely at the C2' or C6' positions, ortho to the nitrogen, but protonation at the nitrogen is the most likely initial event.
Deprotonation: When using a strong, non-nucleophilic base like LDA, deprotonation could potentially occur at the methyl group or at one of the C-H positions on the rings. The most acidic proton would be removed preferentially. In related halopyridines, deprotonation often occurs ortho to the halogen, which can lead to subsequent rearrangements like the halogen dance. clockss.org
Stereocontrol is not a major factor in most reactions of the parent molecule unless a chiral reagent or catalyst is used, or a new stereocenter is created during the reaction.
Investigations into Halogen Dance Phenomena
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. clockss.org This reaction typically proceeds via a series of deprotonation and reprotonation steps, with a metalated intermediate. whiterose.ac.uk
While this phenomenon is well-documented for bromo- and iodo-pyridines, chloro-pyridines are generally less prone to undergo this rearrangement because the C-Cl bond is stronger and chlorine is less able to stabilize the necessary intermediate structures. clockss.org However, under specific conditions with very strong bases (e.g., KNH₂ in liquid NH₃ or LDA at elevated temperatures), a halogen dance involving chlorine migration cannot be entirely ruled out. researchgate.net For this compound, a hypothetical 1,2-migration would lead to the formation of 3-chloro-4-methyl-2,4'-bipyridine. The reaction is highly dependent on the base, solvent, and temperature. researchgate.net
Proposed Reaction Mechanisms for Derivatization and Decomposition
Derivatization Mechanisms: The primary pathways for derivatization involve the functional groups as described in previous sections.
SNAr Mechanism: This is the most common mechanism for derivatization at the C2 position. It involves two steps: nucleophilic attack to form a tetrahedral Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. youtube.com
Cross-Coupling Mechanisms: Reactions like the Suzuki coupling proceed via a well-established catalytic cycle involving oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. mdpi.com
Radical Chain Mechanism: Derivatization of the methyl group via halogenation follows a radical chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com
Decomposition Mechanisms: The decomposition of this compound can be initiated by heat or light.
Thermal Decomposition: At high temperatures, the weakest bonds are likely to cleave first. This could involve the C-Cl bond or bonds within the bipyridine framework. The decomposition of related lanthanide-bipyridine complexes has been studied, indicating that the ligands are released and break down at elevated temperatures. researchgate.net
Photochemical Decomposition: Bipyridines can absorb UV light, promoting them to an excited state. From this state, decomposition can occur, often through radical pathways initiated by homolytic cleavage of the C-Cl bond.
The exact decomposition products would depend heavily on the conditions (e.g., presence of oxygen, solvent).
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometries
There are no published DFT studies that have determined the optimized molecular geometry, bond lengths, bond angles, or electronic properties of 2-Chloro-4-methyl-3,4'-bipyridine.
Vibrational Frequency Analysis and Spectroscopic Assignments
Without experimental or calculated data, a vibrational frequency analysis and the corresponding spectroscopic assignments (e.g., for IR and Raman spectra) for this compound cannot be provided.
Prediction of Nuclear Magnetic Resonance Chemical Shifts (e.g., GIAO Method)
The prediction of 1H and 13C NMR chemical shifts, often calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, has not been performed for this compound in any available study.
Molecular Electrostatic Potential (MEP) Surface Analysis
An analysis of the Molecular Electrostatic Potential (MEP) surface, which is crucial for understanding the reactive sites of a molecule, is not available for this compound.
Theoretical Examination of Non-Linear Optical (NLO) Properties
There are no reports on the theoretical examination of the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound.
Thermodynamic Property Calculations (e.g., Heat Capacities, Entropy, Enthalpy)
Calculations of thermodynamic properties, including heat capacity, entropy, and enthalpy at different temperatures, have not been published for this compound.
Conformational Landscape and Intermolecular Interaction Analysis
A detailed analysis of the conformational landscape and potential intermolecular interactions of this compound is not present in the current body of scientific literature.
Future Research Directions and Advanced Transformations
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 2-Chloro-4-methyl-3,4'-bipyridine and its derivatives is expected to be heavily influenced by the principles of green chemistry. Traditional methods for creating bipyridines often rely on metal-catalyzed cross-coupling reactions, which, while effective, can involve toxic reagents and generate significant waste. nih.gov Future research will likely focus on developing more environmentally benign synthetic routes.
Key areas of investigation will include:
Solventless Reactions: Methodologies that avoid hazardous organic solvents are a cornerstone of green chemistry. acs.orggctlc.org Research into solventless aldol (B89426) condensations and Michael additions, which have been successful for other bipyridine syntheses, could be adapted for this compound. acs.orggctlc.org
Electrochemical Methods: Electrochemical synthesis is a promising green alternative that can reduce the need for chemical oxidizing and reducing agents. mdpi.com Exploring the nickel-catalyzed electroreductive homocoupling of corresponding pyridine (B92270) precursors could offer a more sustainable pathway to this compound. mdpi.com
Catalyst Recovery and Reusability: The use of supported catalysts that can be easily recovered and reused is crucial for sustainable synthesis. nih.gov Future work may involve developing heterogeneous catalysts for the synthesis of this specific bipyridine.
Exploration of Novel Coordination Architectures for Emerging Technologies (e.g., Spintronics)
Bipyridine ligands are fundamental building blocks in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.org These complexes can self-assemble into intricate architectures like metal-organic frameworks (MOFs) and coordination polymers. acs.orgacs.org A particularly exciting future direction for this compound is in the field of spintronics.
Spintronics, or spin electronics, utilizes the intrinsic spin of the electron and its associated magnetic moment, in addition to its electric charge. Materials that exhibit spin crossover (SCO) behavior, where the spin state of a metal ion can be switched by external stimuli like temperature or light, are of great interest. acs.orgacs.orgfigshare.com
Future research in this area could involve:
Synthesis of Spin Crossover Complexes: Using this compound as a ligand to create novel iron(II) or other transition metal complexes. The electronic and steric properties of this specific ligand could influence the spin transition temperature and cooperativity of the resulting coordination polymers. acs.orgacs.orgfigshare.com
Photomagnetic Materials: The development of multifunctional materials that combine photochromism with magnetic properties is a burgeoning field. nih.gov Bipyridine-N-oxide ligands, which can be synthesized from bipyridines, have been used to create photomagnetic coordination polymers. nih.gov Similar transformations of this compound could lead to new light-responsive magnetic materials.
Modulating Electronic Properties: The electronic structure and spin distribution in bipyridine metal complexes can be finely tuned by modifying the bipyridine ligand. nih.gov The chloro and methyl substituents on this compound provide handles for further functionalization, allowing for systematic studies on how ligand electronics affect the properties of spintronic materials. nih.gov
Utilization as a Versatile Synthetic Intermediate for Complex Heterocycles
The presence of a reactive chlorine atom and a modifiable methyl group makes this compound a valuable starting material for the synthesis of more complex heterocyclic structures. nih.govnih.gov Halogenated bipyridines are particularly useful precursors in cross-coupling reactions. acs.org
Future synthetic applications could include:
Cross-Coupling Reactions: The chlorine atom can be readily displaced or used in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new functional groups or build larger molecular architectures. nih.gov
Synthesis of Polycyclic Aromatic Nitrogen Heterocycles: Bipyridines can serve as building blocks for larger, π-conjugated systems. For instance, functionalized bipyridines can be used to synthesize acridine (B1665455) derivatives, which have applications in materials science and medicinal chemistry. beilstein-journals.org
Formation of Heterocyclic Arynes: The development of silyltriflate precursors can lead to the in-situ generation of 'pyridynes' (heterocyclic arynes). sigmaaldrich.com These highly reactive intermediates can be trapped by a variety of nucleophiles and cycloaddition partners to rapidly generate libraries of highly substituted pyridines and fused heterocyclic systems. sigmaaldrich.com
In-depth Mechanistic Understanding of Catalytic Processes
Bipyridine ligands are ubiquitous in transition metal catalysis, and a deep understanding of the reaction mechanisms is crucial for the design of more efficient and selective catalysts. acs.orgnih.govchemrxiv.org While much is known about catalysis with simpler bipyridines, the specific electronic and steric effects of the chloro and methyl groups in this compound warrant detailed investigation.
Future mechanistic studies should focus on:
Metallaphotoredox Catalysis: The merger of photoredox catalysis with nickel-bipyridine complexes has become a powerful tool in organic synthesis. acs.orgnih.gov Investigating the role of this compound in such systems could reveal new catalytic cycles and reactivity. The excited-state properties of its metal complexes would be of particular interest.
Cross-Coupling Mechanisms: Detailed kinetic and computational studies on how this specific ligand influences the key steps of cross-coupling reactions (oxidative addition, transmetalation, and reductive elimination) would provide valuable insights for catalyst development. nih.govmit.educhemistryjournals.net
Design and Synthesis of Functionalized Materials Based on Bipyridine Core
The functionalization of the bipyridine core is a powerful strategy for creating new materials with tailored properties. researchgate.netacs.org The this compound scaffold offers multiple sites for modification, opening up a wide design space for new functional materials.
Potential research directions include:
Self-Assembled Monolayers: The introduction of long alkyl chains onto the bipyridine skeleton can be used to control the formation of 2D self-assembled patterns on surfaces like graphite. acs.org The specific substitution pattern of this compound could lead to unique and potentially useful supramolecular architectures.
Luminescent Materials: Ruthenium and other transition metal complexes of bipyridines are well-known for their luminescent properties and have been extensively studied for applications in areas like dye-sensitized solar cells. wikipedia.orgepfl.ch Synthesizing and characterizing the photophysical and electrochemical properties of metal complexes of this compound could lead to new and improved dyes and sensors.
Nanoparticle Stabilization: Functionalized bipyridines have been used as stabilizers for catalytically active metal nanoparticles. epfl.ch The specific binding properties of this compound could be exploited to create stable and highly active nanoparticle catalysts for a variety of chemical transformations.
Q & A
Q. What are the key considerations for synthesizing 2-Chloro-4-methyl-3,4'-bipyridine with high purity?
Synthesis of this compound requires precise control of reaction conditions, including solvent selection (e.g., dichloromethane for intermediate steps), stoichiometric ratios of reagents, and purification techniques such as column chromatography . Critical parameters include reaction time and temperature to avoid side products like over-chlorinated derivatives. Post-synthesis characterization via -NMR and mass spectrometry is essential to confirm purity (>99%) and structural integrity .
Q. How can spectroscopic and crystallographic methods differentiate between oxidation states of bipyridine ligands in coordination complexes?
X-ray crystallography can resolve structural variations in bipyridine ligands (neutral, radical anionic, dianionic) by analyzing bond lengths and angles. For example, reduced bond lengths in the pyridyl rings indicate radical anionic or dianionic states . Complementary techniques like UV-vis spectroscopy and EPR detect radical species via characteristic absorption bands (e.g., 450–600 nm for radical anions) and unpaired electron signals .
Q. What experimental strategies are used to study the electronic structure of this compound in metal complexes?
Density functional theory (DFT) calculations paired with spectroscopic data (e.g., cyclic voltammetry, X-ray absorption spectroscopy) are critical. For instance, DFT can model ligand-to-metal charge transfer (LMCT) processes in Re(bipyridine) complexes, while XAS provides oxidation state information for transition metals . Substituents like chlorine and methyl groups alter electron density, impacting redox potentials and catalytic activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data for bipyridine-based coordination polymers?
Contradictions often arise from ligand flexibility or solvent-induced polymorphism. For example, in Ni(II) coordination polymers, asymmetrical tetracarboxylic acids and bipyridine ligands adopt varying geometries under hydrothermal conditions. Combining single-crystal XRD with thermogravimetric analysis (TGA) and magnetic susceptibility studies helps validate structural stability and ligand coordination modes . Discrepancies in bond lengths or magnetic behavior may indicate mixed-phase samples .
Q. What DFT-based methodologies validate the electronic properties of this compound in molecular junctions?
Adiabatic molecule-junction-stretch simulations (AMJSS) and one-dimensional transmission models decode conductance switching in 4,4′-bipyridine systems. For 2-Chloro-4-methyl derivatives, steric effects from substituents influence junction stability during stretching. OTCTCA (one-dimensional transmission with 3D correction) methods correlate electronic coupling with molecular orientation on Au electrodes .
Q. How do bipyridine ligand modifications impact structure-function relationships in catalytic systems?
Electron-withdrawing groups (e.g., Cl) lower the LUMO energy of bipyridine ligands, enhancing metal-ligand charge transfer in Ru(II) or Re(I) complexes. For example, Re(bipyridine)-polypyrrole films exhibit improved CO reduction efficiency due to ligand-induced stabilization of intermediate species . Steric hindrance from methyl groups may reduce catalytic turnover by limiting substrate access .
Q. What mechanisms explain high/low conductance switching in this compound molecular junctions?
Conductance switching arises from configurational changes during junction stretching. In 4,4′-bipyridine systems, Au electrode adsorption geometry (e.g., atop vs. hollow sites) modulates π-orbital overlap. Chlorine substituents introduce asymmetric electron density, favoring distinct conductance states. Experimental validation requires in situ STM break-junction techniques combined with DFT-NEGF simulations .
Q. How can synergistic effects between bipyridine ligands and transition metals be exploited for advanced materials design?
In aqueous organic redox flow batteries (AORFBs), bulky bipyridine ligands increase complex size, mitigating crossover while maintaining redox activity. For example, Fe(II)-bipyridine complexes with hydrophilic substituents achieve high solubility and stability in acidic electrolytes. Tailoring ligand steric/electronic profiles optimizes electrochemical potential windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
